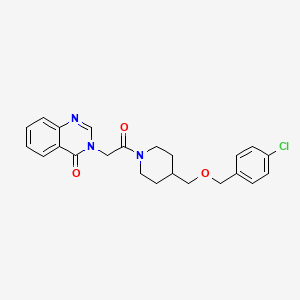
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide, also known as Nitro-TTP, is a synthetic compound that has been widely used in scientific research. It is a thiazole-based compound that has shown promising results in various studies related to biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Matrix Metalloproteinases Inhibition
Compounds structurally related to N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide, specifically those incorporating both benzisothiazole and 4-thiazolidinone frameworks, have been synthesized and evaluated for their potential to inhibit matrix metalloproteinases (MMPs). These compounds are involved in the inflammatory/oxidative process where radicals, nuclear factor κB (NF-κB), and MMPs play critical roles. The derivative with a 4-carboxyphenyl substituent at the C2 position of the 4-thiazolidinone ring was particularly noted for its high activity, capable of inhibiting MMP-9 at the nanomolar level, suggesting potential applications in treating tissue damage and inflammatory conditions (Incerti et al., 2018).
Kynurenine 3-Hydroxylase Inhibition
N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the compound , have been synthesized and shown to be high-affinity inhibitors of kynurenine 3-hydroxylase in vitro. These compounds demonstrated significant potential to block rat and gerbil kynurenine 3-hydroxylase after oral administration, indicating possible therapeutic applications in exploring the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).
Anticancer Properties
Two new compounds structurally related to N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide have been synthesized and their molecular structures were confirmed through various spectroscopic methods. These compounds exhibited in vitro cytotoxicity against several human cancer cell lines, particularly showing significant activity against all tested lines for one derivative and appreciable activity against ovarian carcinoma cell lines for the other. This suggests potential applications in anticancer therapies (Pandey et al., 2019).
Tumor Hypoxia Markers
Nitroimidazole-based thioflavin-T derivatives related to N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide have been synthesized, radiolabeled, and evaluated as tumor hypoxia markers. These compounds accumulated in hypoxic cells but not in aerobic cells, and their biodistribution in mice bearing tumors showed potential for localization in tumor tissues with slow elimination, highlighting their utility in identifying hypoxic tumor regions (Li et al., 2005).
Eigenschaften
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-17(9-10-25-15-7-2-1-3-8-15)20-18-19-16(12-26-18)13-5-4-6-14(11-13)21(23)24/h1-8,11-12H,9-10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWOLNWVSIRWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2959864.png)
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine](/img/structure/B2959865.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide](/img/structure/B2959866.png)
![3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2959867.png)
![4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2959873.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2959876.png)
![2,5-Dimethyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2959880.png)

![3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B2959882.png)
![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2959883.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2959885.png)

